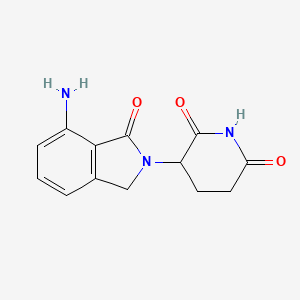
5-(benzylsulfanyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzylsulfanyl)pyridine-2-carbonitrile: is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 5-position and a carbonitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylsulfanyl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of a suitable pyridine derivative with a benzylsulfanyl reagent. One common method involves the reaction of 2-chloropyridine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(benzylsulfanyl)pyridine-2-carbonitrile can undergo oxidation reactions, where the benzylsulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carbonitrile group, forming the corresponding amine. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the benzylsulfanyl group can be replaced by other functional groups. Reagents like halogens or nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(benzylsulfanyl)pyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-(benzylsulfanyl)pyridine-2-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
- 5-(methylsulfanyl)pyridine-2-carbonitrile
- 5-(ethylsulfanyl)pyridine-2-carbonitrile
- 5-(phenylsulfanyl)pyridine-2-carbonitrile
Comparison: Compared to its analogs, 5-(benzylsulfanyl)pyridine-2-carbonitrile is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group provides additional steric bulk and electronic effects, which can enhance the compound’s interactions with molecular targets. This makes it a valuable scaffold for the development of new chemical and biological entities.
Propriétés
Numéro CAS |
1260662-91-6 |
|---|---|
Formule moléculaire |
C13H10N2S |
Poids moléculaire |
226.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



